3-Methoxyphenylmagnesium bromide

Catalog No.
S1899641
CAS No.
36282-40-3
M.F
C7H7BrMgO
M. Wt
211.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxyphenylmagnesium bromide

CAS Number

36282-40-3

Product Name

3-Methoxyphenylmagnesium bromide

IUPAC Name

magnesium;methoxybenzene;bromide

Molecular Formula

C7H7BrMgO

Molecular Weight

211.34 g/mol

InChI

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

FKUUDDGRDRPAQQ-UHFFFAOYSA-M

SMILES

COC1=CC=C[C-]=C1.[Mg+2].[Br-]

Canonical SMILES

COC1=CC=C[C-]=C1.[Mg+2].[Br-]

3-Methoxyphenylmagnesium bromide (CAS: 36282-40-3) is a versatile aryl Grignard reagent widely procured as a 0.5 M or 1.0 M solution in tetrahydrofuran (THF). It serves as a critical nucleophile and cross-coupling partner in the synthesis of active pharmaceutical ingredients (APIs), most notably as the direct, non-substitutable precursor to the analgesic tramadol. Beyond classical carbonyl additions, this reagent exhibits robust compatibility with continuous flow acylation, iron-catalyzed multicomponent radical cross-couplings, and rhodium-catalyzed Ullmann-type homo-couplings. Its reactivity profile is defined by the electron-donating methoxy group at the meta position, which provides moderate nucleophilicity without the steric hindrance or chelation-stabilization effects observed in its ortho-substituted counterpart [1].

Substituting 3-methoxyphenylmagnesium bromide with its chloride analog or regioisomers leads to severe yield penalties or complete loss of target bioactivity. In API synthesis (e.g., tramadol), the meta-methoxy group is an absolute structural requirement; using 2-methoxy or 4-methoxyphenylmagnesium bromide yields inactive analogs. Furthermore, the choice of halide is critical for process economics. Industrial data indicates that the chloride salt (3-methoxyphenylmagnesium chloride) achieves only ~60% theoretical yield in key carbonyl additions, whereas the bromide salt routinely exceeds 74% crude yield [1]. Additionally, in continuous flow acylation, the meta-isomer lacks the chelation-stabilization effect of the ortho-isomer, making them kinetically non-interchangeable and requiring distinct residence times and flow parameters to prevent yield loss [2].

API Precursor Efficiency: Bromide vs. Chloride Salt in Tramadol Synthesis

In the industrial synthesis of tramadol, 3-methoxyphenylmagnesium bromide undergoes a Grignard addition with 2-[(dimethylamino)methyl]cyclohexanone. The bromide salt yields approximately 74.8% of the crude base (with an 83:17 cis/trans ratio). In contrast, patent literature indicates that substituting with 3-methoxyphenylmagnesium chloride reduces the theoretical yield to approximately 60% under similar conditions [1].

Evidence DimensionCrude base yield in carbonyl addition
Target Compound Data~74.8% yield (Bromide salt)
Comparator Or Baseline~60% yield (Chloride salt)
Quantified Difference~14.8% higher absolute yield with the bromide salt
ConditionsGrignard addition to 2-[(dimethylamino)methyl]cyclohexanone in THF

For bulk API manufacturing, procuring the bromide salt is economically superior to the chloride salt due to significantly higher conversion rates in the critical carbon-carbon bond-forming step.

Continuous Flow Acylation: Meta vs. Ortho Isomer Reactivity

In the continuous flow synthesis of trifluoromethyl ketones via acylation with ethyl trifluoroacetate, the regiochemistry of the methoxy group dictates the yield. 3-Methoxyphenylmagnesium bromide achieves a 65–69% isolated yield with a 2-minute residence time at -5 °C. Under identical flow conditions, the ortho-isomer (2-methoxyphenylmagnesium bromide) achieves a higher yield of 75%, as the ortho-methoxy group stabilizes the tetrahedral intermediate via chelation [1].

Evidence DimensionIsolated yield of trifluoromethyl ketone
Target Compound Data65–69% yield (meta-isomer)
Comparator Or Baseline75% yield (ortho-isomer)
Quantified Difference6–10% lower yield for the meta-isomer due to lack of chelation stabilization
ConditionsContinuous flow, 10 mL/min, 2 min residence time, -5 °C in THF

If meta-substitution is not strictly required by the final product design, buyers should procure the ortho-isomer to maximize flow acylation yields; otherwise, flow parameters must be specifically calibrated for the meta-isomer's lower intermediate stability.

Chemoselectivity in Fe-Catalyzed Multicomponent Radical Cross-Coupling

3-Methoxyphenylmagnesium bromide demonstrates high chemoselectivity in iron-catalyzed three-component cross-couplings with N-vinylphthalimide and fluoroalkyl bromides. Using 10 mol % FeCl3 and a bisphosphine ligand, the desired fluoroalkylarylation product is obtained in 60% yield. Crucially, the classical Grignard nucleophilic addition to the enamide carbonyl is suppressed to approximately 10%, highlighting the reagent's preference for the radical cross-coupling pathway under these catalytic conditions [1].

Evidence DimensionProduct distribution (Cross-coupling vs. Carbonyl addition)
Target Compound Data60% yield (Multicomponent cross-coupling product)
Comparator Or Baseline~10% yield (Undesired carbonyl addition byproduct)
Quantified Difference6-fold preference for the Fe-catalyzed radical pathway over direct nucleophilic attack
Conditions10 mol % FeCl3, 20 mol % dcpe, THF, 0 °C

Validates the procurement of this specific Grignard reagent for complex multicomponent radical reactions where suppressing classical carbonyl addition is critical to achieving high target yields.

Catalytic Homo-Coupling Efficiency vs. Stoichiometric Baselines

Symmetrical biaryls are traditionally synthesized using stoichiometric copper (Ullmann coupling). However, 3-methoxyphenylmagnesium bromide efficiently undergoes rhodium-catalyzed homo-coupling to form 3,3'-dimethoxy-1,1'-biphenyl. Using just 2 mol % RhCl(PPh3)3 and 1,2-dibromoethane as the oxidant in THF, the target biaryl is isolated in 73% yield, effectively replacing stoichiometric heavy metal oxidants with a catalytic system [1].

Evidence DimensionYield of symmetrical biaryl
Target Compound Data73% yield using 2 mol % Rh catalyst
Comparator Or BaselineStoichiometric copper (traditional Ullmann baseline)
Quantified DifferenceAchieves high yields while eliminating stoichiometric heavy metal waste
Conditions2 mol % RhCl(PPh3)3, 1,2-dibromoethane (oxidant), THF, ambient temperature, 2 h

Enables greener, scalable procurement pathways for symmetrical biaryls by utilizing a catalytic rather than stoichiometric coupling strategy, significantly reducing heavy metal waste during scale-up.

API Synthesis and Analgesic Manufacturing

The primary industrial use case for 3-methoxyphenylmagnesium bromide is the large-scale synthesis of tramadol, where its exact regiochemistry and superior bromide-salt yield profile are irreplaceable compared to chloride analogs [1].

Continuous Flow Synthesis of Fluorinated Building Blocks

Ideal for integration into continuous flow reactors for the synthesis of meta-substituted trifluoromethyl ketones, provided flow parameters are specifically calibrated to account for the non-chelated nature of the meta-methoxy intermediate [2].

Multicomponent 3D Bioisostere Construction

Highly suited for modern iron-catalyzed multicomponent reactions, such as the fluoroalkylarylation of enamides or the 1,3-dicarbofunctionalization of bicyclo[1.1.1]pentanes, where it selectively engages in radical cross-coupling while suppressing direct nucleophilic addition [3].

Hydrogen Bond Acceptor Count

3

Exact Mass

209.95307 g/mol

Monoisotopic Mass

209.95307 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-16-2023

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